molecular formula C7H10O3 B6160805 methyl 5-hydroxycyclopent-1-ene-1-carboxylate CAS No. 328239-96-9

methyl 5-hydroxycyclopent-1-ene-1-carboxylate

Cat. No.: B6160805
CAS No.: 328239-96-9
M. Wt: 142.15 g/mol
InChI Key: HGGXZPWLTPCQGR-UHFFFAOYSA-N
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Description

Methyl 5-hydroxycyclopent-1-ene-1-carboxylate is a cyclopentene derivative featuring a hydroxyl group at the 5-position and a methyl ester at the 1-position. These compounds are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactive ester and hydroxyl groups, which facilitate further functionalization .

Properties

CAS No.

328239-96-9

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 5-hydroxycyclopentene-1-carboxylate

InChI

InChI=1S/C7H10O3/c1-10-7(9)5-3-2-4-6(5)8/h3,6,8H,2,4H2,1H3

InChI Key

HGGXZPWLTPCQGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CCCC1O

Purity

95

Origin of Product

United States

Preparation Methods

Temperature and Solvent Effects

Reaction yields are highly sensitive to solvent polarity and temperature. For RCM, non-polar solvents like toluene minimize side reactions, while temperatures of 40–50°C balance reaction rate and catalyst stability. In contrast, hydroxylation with OsO₄ requires polar aprotic solvents (e.g., THF) to stabilize the osmate intermediate.

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂) enhance the efficiency of coupling reactions during cyclopentene assembly. For example, Suzuki-Miyaura coupling of boronic acids with methyl acrylate precursors achieves cyclization with >80% yield when catalyzed by Pd(PPh₃)₄.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) spectroscopy confirms regiochemistry and purity. The ¹H NMR spectrum of this compound exhibits distinct signals for the ester methyl group (δ 3.67 ppm, singlet) and the hydroxyl proton (δ 5.21 ppm, broad). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, with the [M+H]⁺ ion observed at m/z 157.0734.

High-Performance Liquid Chromatography (HPLC) using a C18 column and acetonitrile-water mobile phase (70:30 v/v) ensures >98% purity, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Diels-Alder + Hydrolysis6595Scalable, low-cost reagentsPoor regioselectivity
RCM + Direct Esterification7598High stereocontrolExpensive catalysts
Epoxidation-Hydrolysis6092Mild conditionsMulti-step, moderate yields

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors improve heat transfer and reduce reaction times. A pilot study using a tubular reactor for the Diels-Alder step achieved 85% yield at 100 g/day throughput. Additionally, green chemistry principles advocate replacing OsO₄ with hydrogen peroxide and tungstic acid for hydroxylation, reducing environmental impact.

Emerging Methodologies

Recent advances in biocatalysis utilize engineered lipases to catalyze esterification and hydroxylation in a single pot. For example, Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica converts cyclopentene-1-carboxylic acid to the methyl ester with concurrent hydroxylation, achieving 55% yield under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxycyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form cyclopentanol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-oxocyclopent-1-ene-1-carboxylate or 5-carboxycyclopent-1-ene-1-carboxylate.

    Reduction: Formation of methyl 5-hydroxycyclopentanol.

    Substitution: Formation of methyl 5-chlorocyclopent-1-ene-1-carboxylate or similar derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 5-hydroxycyclopent-1-ene-1-carboxylate is utilized in synthetic organic chemistry for the construction of complex molecular architectures. Its derivatives have been employed in the synthesis of various natural products, including iridoid monoterpenes.

Case Study: Synthesis of Iridoid Monoterpenes

A notable application involves the enantioselective synthesis of (+)-mitsugashiwalactone and (-)-dolichodial from racemic this compound. This process was achieved through lipase-mediated kinetic resolution, which yielded optically pure enantiomers with high optical purity, demonstrating the compound's utility in synthesizing chiral molecules essential in pharmaceuticals .

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its structural similarity to bioactive natural products. Research indicates that derivatives of this compound can serve as bioisosteres for carboxylic acids, enhancing the pharmacological profiles of drug candidates.

Case Study: Bioisosteric Replacement

In a study focusing on structure-property relationships, this compound was evaluated as a carboxylic acid surrogate in medicinal chemistry. This approach aims to improve solubility and metabolic stability while retaining biological activity, showcasing its relevance in drug design .

Fragrance and Flavor Industry

The cyclopentene derivatives, including this compound, are also investigated for their applications in the fragrance industry due to their unique olfactory properties. These compounds exhibit low acute toxicity and are considered safe for use in consumer products .

Data Table: Toxicological Profile

CompoundAcute ToxicitySkin IrritationEye Irritation
Methyl 5-hydroxycyclopent-1-eneLowYesYes
Other CyclopentenonesVariesMinimalVaries

Agricultural Applications

Research has indicated that certain derivatives of this compound can act as intermediates in the development of plant protection agents. These compounds may enhance crop resilience against pests and diseases, contributing to sustainable agricultural practices.

Mechanism of Action

The mechanism of action of methyl 5-hydroxycyclopent-1-ene-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the compound’s structural features allow it to participate in various biochemical pathways, potentially modulating cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other cyclopentene/cyclohexene carboxylates, differing primarily in substituent positions and functional groups. Key analogs include:

Compound Name CAS Number Similarity Score Key Differences
Methyl 1-cyclopentene-1-carboxylate 25662-28-6 0.93 Lacks hydroxyl group at position 5
Methyl 3-oxocyclohex-1-enecarboxylate 54396-74-6 0.95 Cyclohexene ring; oxo group at position 3
Methyl 2-{[(4-hydroxycyclohexyl)carbamoyl]-amino}... 1610377-05-3 N/A Additional carbamoyl-amino substituent
Methyl 1-(methylamino)cyclopentanecarboxylate N/A N/A Methylamino group at position 1

Notes:

  • Methyl 3-oxocyclohex-1-enecarboxylate, with a cyclohexene ring and ketone group, exhibits higher lipophilicity, impacting its applications in hydrophobic environments .
  • Derivatives with amino or carbamoyl groups (e.g., methyl 2-{[(4-hydroxycyclohexyl)carbamoyl]-amino}...) are tailored for drug discovery, leveraging bioisosteric replacements to modulate pharmacokinetics .
Physicochemical Properties:
  • Hydrogen Bonding: The hydroxyl group in methyl 5-hydroxycyclopent-1-ene-1-carboxylate increases polarity compared to methyl 1-cyclopentene-1-carboxylate, affecting solubility (e.g., in water or ethanol) .
  • Stability : Cyclopentene derivatives are generally less stable than cyclohexene analogs due to ring strain, necessitating careful storage conditions .

Methodological Considerations in Compound Comparison

Virtual screening methods (e.g., Tanimoto coefficients, pharmacophore mapping) emphasize structural similarity but may overlook nuanced differences in reactivity or toxicity . For example:

  • Spectrofluorometry vs. Tensiometry : Techniques like those used for BAC-C12 CMC determination (Figure 1 in ) could be adapted to compare aggregation behaviors of cyclopentene derivatives.

Biological Activity

Methyl 5-hydroxycyclopent-1-ene-1-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

This compound is characterized by its hydroxyl group, which plays a crucial role in its interaction with biological systems. The compound can participate in various biochemical pathways, primarily through:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes and receptors, which may influence their activity.
  • Reactivity : The compound undergoes various chemical reactions, including oxidation and substitution, allowing it to interact with different biological targets.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionCommon Reagents
OxidationFormation of ketones or carboxylic acidsKMnO4, CrO3
ReductionFormation of cyclopentanol derivativesLiAlH4, NaBH4
SubstitutionReplacement of the hydroxyl group with other functional groupsSOCl2, PBr3

Biological Activity

Research indicates that this compound exhibits several biological activities that warrant further investigation:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes involved in metabolic processes, potentially modulating their activity .
  • Therapeutic Potential : this compound is being investigated for its therapeutic properties in various disease models. Its ability to influence metabolic pathways positions it as a potential candidate for drug development aimed at metabolic disorders.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL. This suggests potential applications in developing new antibacterial agents .

Case Study 2: Enzyme Inhibition

In another study, the compound was tested for its ability to inhibit the activity of certain proteases involved in viral replication. The findings demonstrated that this compound could effectively inhibit these enzymes, suggesting its potential use in antiviral therapies .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other cyclopentene derivatives. A comparison highlights its unique properties:

Compound NameBiological Activity
Methyl 5-hydroxycyclopent-2-ene-1-carboxylateModerate enzyme inhibition
Methyl 5-hydroxycyclopentane-1-carboxylateAntimicrobial activity
Methyl 5-hydroxycyclohex-1-ene-1-carboxylateLimited therapeutic applications

The unique structural arrangement of this compound imparts distinct reactivity and biological properties compared to these similar compounds .

Q & A

Q. What are the optimized synthetic routes for methyl 5-hydroxycyclopent-1-ene-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : A one-pot synthesis approach involves acetylating ethyl 5-hydroxycyclopent-1-ene-1-carboxylate using acetyl chloride in CH₂Cl₂ at 0°C, followed by purification via column chromatography (85% yield) . Key factors include:
  • Temperature control : Slow addition of acetyl chloride at 0°C minimizes side reactions.
  • Workup : Acidic (HCl) and basic (NaHCO₃) washes to remove unreacted reagents.
  • Table :
StepReagents/ConditionsYield
AcetylationAcCl, CH₂Cl₂, 0°C → RT85%
PurificationColumn chromatography (CH₂Cl₂)85%

Q. How can researchers ensure reproducibility in purifying this compound?

  • Methodological Answer : Use gradient elution in column chromatography (e.g., hexanes/EtOAc 3:1) to isolate the product. Monitor purity via TLC (Rf = 0.55 under similar conditions) . For hygroscopic or reactive intermediates, employ inert atmospheres and anhydrous solvents to prevent decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H-NMR : Key peaks include cyclopentene protons (δ 2.05–1.99 ppm, multiplet) and ester methyl groups (δ 3.82 ppm, singlet). Compare with reference data for analogous cyclopentene carboxylates .
  • IR : Confirm hydroxyl (≈3400 cm⁻¹) and ester carbonyl (≈1720 cm⁻¹) stretches.

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact .
  • Store in airtight containers away from moisture and oxidizers.
  • For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction mechanisms for derivatization (e.g., acetylation) be validated experimentally?

  • Methodological Answer :
  • Use kinetic studies (e.g., varying acetyl chloride stoichiometry) to identify rate-limiting steps.
  • Trap intermediates via quenching at timed intervals and analyze via LC-MS .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer :
  • Re-run NMR under deuterated solvents (e.g., DMSO-d6) to exclude solvent artifacts .
  • Compare experimental data with computational predictions (DFT calculations) .
  • Example: A δ 9.10 ppm broad singlet in DMSO-d6 may indicate exchangeable protons (e.g., NH or OH) .

Q. What strategies improve scalability of the synthesis without compromising yield?

  • Methodological Answer :
  • Replace column chromatography with recrystallization for large-scale purification.
  • Optimize solvent volume-to-substrate ratios (e.g., reduce CH₂Cl₂ from 3 mL/g to 1.5 mL/g) .

Q. How can this compound be evaluated for biological activity?

  • Methodological Answer :
  • Conduct enzyme inhibition assays (e.g., cyclooxygenase or lipoxygenase) to assess anti-inflammatory potential.
  • Use molecular docking to predict binding affinity to target proteins (e.g., COX-2) .

Q. What stability challenges arise under varying storage conditions?

  • Methodological Answer :
  • Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months).
  • Use HPLC to quantify decomposition products (e.g., ester hydrolysis to carboxylic acid) .

Q. How does computational modeling enhance understanding of this compound’s reactivity?

  • Methodological Answer :
  • Perform DFT calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
  • Compare experimental IR/Raman spectra with simulated spectra for conformational analysis .

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